NBQX二钠盐

描述

NBQX disodium salt is a selective and competitive AMPA and kainate receptor antagonist . It blocks the antidepressant effects of 8-Hydroxy-DPAT hydrobromide, decreases mTOR and BDNF levels . NBQX is neuroprotective, anticonvulsant, antinociceptive and active in vivo .

Synthesis Analysis

NBQX disodium salt is a more water-soluble form of NBQX . It is synthesized for use in laboratory research . The synthesis process is not detailed in the available resources.Molecular Structure Analysis

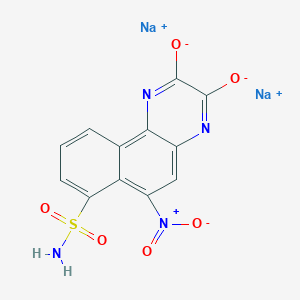

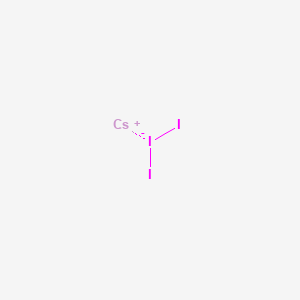

The molecular formula of NBQX disodium salt is C12H6N4Na2O6S . The average mass is 380.244 Da and the monoisotopic mass is 379.980347 Da .Chemical Reactions Analysis

NBQX disodium salt is a potent inhibitor of non-NMDA glutamate receptor channels . It exhibits IC50s of 0.1-0.4 μM for AMPA and 1.7-8 μM for kainate receptors . The exact chemical reactions involving NBQX disodium salt are not detailed in the available resources.Physical And Chemical Properties Analysis

NBQX disodium salt has a molecular weight of 380.24 . It is a crystalline solid . It is soluble in water .科学研究应用

脑缺血的神经保护:NBQX是脑缺血的神经保护剂。它作为谷氨酸受体 quisqualate亚型的抑制剂,即使在缺血性损伤数小时后施用,也能提供针对全身性缺血的保护(Sheardown等,1990)。

脊髓的抗伤害感受:NBQX在大鼠脊髓中诱导的抗伤害感受是由AMPA受体介导的,而不是由kainate受体介导的。这表明其在疼痛管理中的潜在应用(孔和余,2006)。

脊髓损伤后中枢性疼痛的治疗:非NMDA AMPA/kainate受体拮抗剂NBQX的鞘内注射可减轻脊髓损伤后慢性中枢性疼痛啮齿动物模型中的机械性异常疼痛,但不能减轻热异常疼痛(Bennett等,2000)。

脊髓损伤后线粒体功能的改善:NBQX治疗可改善线粒体功能,并减少创伤性脊髓损伤后的氧化应激。这表明其在脊髓损伤后辅助恢复中的潜力(Mu等,2002)。

前脑缺血中的神经保护作用:NBQX在严重前脑缺血后显示出神经保护作用,表明其在治疗缺血引起脑损伤中的潜力(Li和Buchan,1993)。

小鼠中的抗惊厥作用:NBQX具有抗惊厥特性,可抑制小鼠中的最大电休克癫痫发作。这表明其在癫痫发作治疗中的潜在用途(泰勒和瓦尔塔尼安,1992)。

帕金森猴子中与多巴胺激动剂的相互作用:NBQX不会改变帕金森猴子中多巴胺激动剂诱导的运动反应,表明在这种情况下AMPA受体与多巴胺受体之间没有显着相互作用(Luquin等,1993)。

AMPA受体阻断剂可预防海马损伤:使用NBQX阻断AMPA受体可预防严重前脑缺血后海马损伤,突出了其在神经保护中的作用(Buchan等,1991)。

作用机制

安全和危害

NBQX disodium salt can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

属性

IUPAC Name |

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJKYIUJRJEABK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019087 | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

NBQX disodium salt | |

CAS RN |

479347-86-9 | |

| Record name | Nbqx disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NBQX disodium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)